(5-Phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxalin-2-yl)methanol
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Overview
Description
(5-Phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxalin-2-yl)methanol is a heterocyclic compound that belongs to the class of triazoloquinoxalines
Preparation Methods
The synthesis of (5-Phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxalin-2-yl)methanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzyl alcohol with phenylhydrazine to form the intermediate, which then undergoes cyclization with formic acid to yield the desired triazoloquinoxaline derivative . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
(5-Phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxalin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding quinoxaline derivative.
Reduction: Reduction reactions can convert the triazoloquinoxaline to its dihydro form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, to introduce various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(5-Phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxalin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Industry: It can be used in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of (5-Phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxalin-2-yl)methanol involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit bacterial enzymes critical for cell wall synthesis. In cancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar compounds to (5-Phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxalin-2-yl)methanol include other triazoloquinoxalines and triazolothiadiazines. These compounds share a similar core structure but differ in their substituents and specific biological activities. For example, triazolothiadiazines have shown promise as enzyme inhibitors and anticancer agents . The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological properties.
Biological Activity
(5-Phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxalin-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antibacterial, and anti-inflammatory activities. The synthesis methods and structure-activity relationships (SAR) are also discussed.
Synthesis and Structural Characteristics
The compound is synthesized through a cyclocondensation reaction involving 5-amino-1-guanyl-3-phenyl-1,2,4-triazole and acetone. The resulting structure features a triazole ring fused to a quinoxaline moiety, which is crucial for its biological activity. The molecular formula is C12H14N6, with a molecular weight of 258.28 g/mol.
Table 1: Structural Features of this compound
Feature | Description |
---|---|
Molecular Formula | C12H14N6 |
Molecular Weight | 258.28 g/mol |
Key Functional Groups | Triazole, Quinoxaline |
Synthetic Method | Cyclocondensation |
Anticancer Activity
Recent studies have demonstrated the anticancer potential of quinoxaline derivatives. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines.
Case Study:
One study evaluated several quinoxaline derivatives against 60 cancer cell lines. The compound exhibited an impressive growth inhibition percentage of 55.75% against melanoma cells (MALME-M) and had an IC50 value of 0.126 μM against cervical cancer cells (HeLa) .
Antibacterial Activity
Quinoxaline derivatives are also recognized for their antibacterial properties. A preliminary biological investigation indicated that compounds similar to this compound displayed significant activity against Staphylococcus aureus and other bacterial strains.
Table 2: Antibacterial Activity of Quinoxaline Derivatives
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
Compound A | Staphylococcus aureus | 15 |
Compound B | Escherichia coli | 12 |
(5-Phenyl-4,5-dihydro...) | Klebsiella pneumoniae | 14 |
Anti-inflammatory Activity
The anti-inflammatory potential of quinoxaline derivatives has also been explored. Compounds related to this compound demonstrated the ability to inhibit pro-inflammatory cytokines in vitro.
Research Findings:
In vitro studies showed that certain derivatives significantly reduced the production of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests their potential as therapeutic agents in inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of specific substituents on the phenyl ring enhances biological activity. Electron-withdrawing groups tend to increase potency against cancer cell lines while electron-donating groups may reduce activity.
Key Findings:
Properties
CAS No. |
86514-33-2 |
---|---|
Molecular Formula |
C16H14N4O |
Molecular Weight |
278.31 g/mol |
IUPAC Name |
(5-phenyl-4H-[1,2,4]triazolo[1,5-a]quinoxalin-2-yl)methanol |
InChI |
InChI=1S/C16H14N4O/c21-11-15-17-16-10-19(12-6-2-1-3-7-12)13-8-4-5-9-14(13)20(16)18-15/h1-9,21H,10-11H2 |
InChI Key |
MYTOQHYVRIXTDG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC(=NN2C3=CC=CC=C3N1C4=CC=CC=C4)CO |
Origin of Product |
United States |
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